Physicochemical Differentiation: Quantifying the Impact of the 6-Ethyl Group on Melting Point
The melting point is a critical quality attribute for procurement, influencing storage, handling, and formulation. The 6-ethyl derivative (CAS 7501-27-1) exhibits a melting point of 209-210 °C (in DMF) [1]. In contrast, the 6-methyl analog (6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione, CAS 933-19-7) is reported to melt at 267-276 °C (decomposition) [2]. This represents a significant quantitative difference in thermal behavior, where the ethyl-substituted compound melts at a considerably lower temperature before decomposition.
6-Methyl: 267–276 °C (decomp.)
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 209-210 °C (in DMF) |
| Comparator Or Baseline | 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione: 267-276 °C (decomp.) |
| Quantified Difference | 58-67 °C lower melting point; absence of decomposition |
| Conditions | Target: measured in N,N-dimethylformamide (DMF); Comparator: method not specified |
Why This Matters
A lower melting point can improve solubility in certain media and reduce thermal stress during formulation, potentially offering different processing and stability profiles compared to its methyl analog.
- [1] Molaid. 6-ethyl-1,3,5-triazine-2,4(1H,3H)-dione | 7501-27-1. Accessed 2026. View Source
- [2] CAS Common Chemistry. 4-Hydroxy-6-methyl-1,3,5-triazin-2(1H)-one (CAS RN 933-19-7). American Chemical Society. View Source
